O6-(2-Hydroxyethyl)-2'-deoxyguanosine

Description

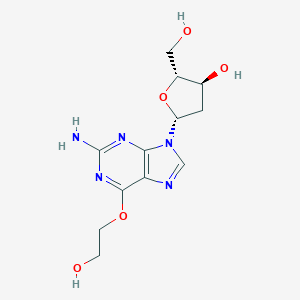

O6-(2-Hydroxyethyl)-2'-deoxyguanosine (O6-HEdG) is a mutagenic DNA adduct formed through the alkylation of the O6 position of guanine in DNA. This lesion arises primarily from exposure to genotoxic agents such as N-nitroso-N-(2-hydroxyethyl)urea (HENU) or ethylene oxide (EO), a carcinogenic industrial compound . O6-HEdG is recognized as a critical biomarker for assessing DNA damage caused by hydroxyethylating agents, with implications in cancer risk evaluation. Its mutagenicity stems from mismatch repair (MMR)-mediated toxicity, where futile repair attempts lead to double-strand breaks and chromosomal instability . Studies using immuno-slot-blot assays and LC-MS/MS methodologies have quantified O6-HEdG in tissues, revealing its persistence in brain DNA and rapid repair in the liver .

Properties

IUPAC Name |

(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCDOLZXZOEIBY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912165 | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-(2-hydroxyethoxy)-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111447-35-9 | |

| Record name | O(6)-(2-Hydroxyethyl)-2'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111447359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-(2-hydroxyethoxy)-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of 2-NH2, 3′-OH, and 5′-OH Groups

The synthesis begins with protecting the 2-amino (2-NH2) and hydroxyl (3′-OH, 5′-OH) groups of dG to prevent undesired side reactions. Triacetylation is achieved using acetic anhydride in anhydrous pyridine. For example:

-

Procedure : 2'-Deoxyguanosine (1.0 equiv) is dissolved in pyridine (10 mL/g), treated with acetic anhydride (3.0 equiv), and stirred at 25°C for 12 hours. The product, 3′,5′-di-O-acetyl-2-N-acetyl-2′-deoxyguanosine , is isolated via precipitation in ice-cold water (yield: 85–90%).

This step ensures selectivity for subsequent O6 modifications by blocking reactive sites.

O6 Functionalization via Mitsunobu Alkylation

Mitsunobu Reaction with 2-Hydroxyethyl Alcohol

The Mitsunobu reaction is pivotal for introducing the 2-hydroxyethyl group at O6. Adapted from protocols for 6-O-(trimethylsilylethyl)-2′-deoxyinosine, this method employs 2-hydroxyethanol (ethylene glycol) as the alkylating agent:

-

Reagents : 3′,5′-di-O-acetyl-2-N-acetyl-2′-deoxyguanosine (1.0 equiv), 2-hydroxyethanol (2.5 equiv), diethyl azodicarboxylate (DEAD, 2.2 equiv), triphenylphosphine (2.2 equiv).

-

Conditions : Anhydrous tetrahydrofuran (THF), nitrogen atmosphere, 25°C, 12 hours.

-

Product : 3′,5′-di-O-acetyl-2-N-acetyl-O6-(2-hydroxyethyl)-2′-deoxyguanosine (yield: 65–70%).

Table 1: Mitsunobu Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| 2-Hydroxyethanol Equiv | 2.5 | Maximizes O6 selectivity |

| Solvent | THF | Enhances solubility |

| Reaction Time | 12 hours | Balances conversion and side reactions |

Alternative O6 Protection Strategies

For substrates incompatible with Mitsunobu conditions, sulfonylation offers an alternative route:

-

Procedure : 3′,5′-di-O-acetyl-2-N-acetyl-dG is treated with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl, 1.2 equiv) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. The resulting 6-O-TPS derivative is isolated (yield: 88%).

-

Displacement : The TPS group is displaced by 2-hydroxyethylamine (5.0 equiv) in DMF at 80°C for 6 hours, yielding the O6-(2-hydroxyethyl) product (yield: 55%).

Deprotection and Final Product Isolation

Sequential Removal of Protecting Groups

The acetyl and TMS groups are removed under mild basic conditions:

Table 2: Deprotection Efficiency

| Protecting Group | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Acetyl | NaOMe/MeOH | 7 | 95 |

| TMS | TBAF/THF | 2 | 98 |

Analytical Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR (DMSO-d6): δ 8.20 (s, 1H, H8), 6.50 (t, 1H, H1′), 4.90 (m, 1H, 3′-OH), 3.80–3.60 (m, 4H, OCH2CH2OH).

-

MS (ESI+) : m/z 312.1 [M+H]⁺, matching the theoretical mass of C12H17N5O5.

Purity Assessment

Reverse-phase HPLC (C18 column, 10–50% acetonitrile/water) confirms ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides.

Scientific Research Applications

Chemical Properties and Mechanism of Action

O6-HEdG is characterized by the substitution of the 6-oxygen atom of guanine with a 2-hydroxyethyl group. This modification can interfere with normal base pairing during DNA replication, leading to mutations and potentially triggering apoptosis in rapidly dividing cells, such as those found in tumors or infected by viruses .

The incorporation of O6-HEdG into DNA disrupts standard base pairing, primarily affecting the fidelity of DNA replication. This property is crucial for its applications in both cancer research and antiviral therapies.

Cancer Research

O6-HEdG has been extensively studied for its role as a promutagenic base. Research has shown that it can be formed in DNA following exposure to N-nitroso compounds, which are known carcinogens. A study demonstrated that O6-HEdG levels were highest in kidney tissues of rats after administration of N-nitroso-N-(2-hydroxyethyl)urea, indicating its potential as a biomarker for DNA damage and cancer risk assessment .

Key Findings:

- Tissue Distribution: Following a single intravenous dose, O6-HEdG concentrations were highest in kidney (81 μmol/mol deoxyguanosine), followed by lung (67 μmol/mol) and liver (55 μmol/mol) .

- Repair Mechanisms: The rapid repair of O6-HEdG in liver tissues (half-life of 12 hours) compared to slower rates in kidney and lung highlights the enzyme's role in mitigating DNA damage .

DNA Repair Studies

O6-HEdG serves as a valuable tool for studying DNA repair mechanisms. Its presence in DNA can trigger specific repair pathways, particularly those involving O6-alkylguanine-DNA alkyltransferase (AGT), which removes alkyl groups from damaged bases. Research indicates that saturation of AGT significantly affects the repair capacity for O6-HEdG, underscoring its relevance in understanding DNA repair dynamics .

Research Insights:

- Immuno-slot-blot assays developed using antibodies against O6-HEdG allow for sensitive quantification of this modification, facilitating studies on the persistence and repair of DNA lesions across various tissues .

Therapeutic Applications

Due to its ability to interfere with DNA synthesis, O6-HEdG is being explored for its therapeutic potential in antiviral and anticancer treatments. By incorporating this compound into therapeutic strategies, researchers aim to enhance the efficacy of existing treatments by targeting rapidly dividing cells more effectively.

Potential Uses:

- Antiviral Therapy: The mechanism through which O6-HEdG disrupts viral DNA replication makes it a candidate for developing antiviral agents.

- Cancer Treatment: Its incorporation into chemotherapeutic regimens could improve the targeting of cancer cells while minimizing damage to normal cells.

Data Tables

Case Studies

-

Study on Rat Tissues:

- In an investigation involving adult male F344 rats, researchers administered N-nitroso-N-(2-hydroxyethyl)urea and measured the formation and persistence of O6-HEdG across various tissues. The study provided insights into the dose-dependent formation and subsequent repair rates of this promutagenic base .

- Immunoassay Development:

Mechanism of Action

The mechanism of action of 2’-Deoxy-O(6)-(2-hydroxyethyl)guanosine involves its incorporation into DNA during replication. Once incorporated, it can disrupt normal base pairing and inhibit DNA synthesis, leading to the induction of apoptosis in rapidly dividing cells. This mechanism is particularly effective in targeting cancer cells and viruses, which rely on rapid DNA replication for their proliferation .

Comparison with Similar Compounds

Table 2: Therapeutic Efficacy of MGMT-Targeting Compounds

Biological Activity

O6-(2-Hydroxyethyl)-2'-deoxyguanosine (O6-HEdG) is a DNA adduct formed when 2-hydroxyethylating agents interact with DNA. This compound has significant implications in mutagenesis, carcinogenesis, and the biological response of cells to DNA damage. Understanding the biological activity of O6-HEdG is crucial for elucidating its role in disease processes, particularly cancer.

Mechanism of Formation

O6-HEdG is primarily formed through the reaction of N-nitroso-N-(2-hydroxyethyl)urea (HENU) with DNA. This reaction introduces a hydroxyethyl group at the O6 position of guanine, leading to the formation of the adduct. Studies have shown that after administration of HENU, O6-HEdG levels vary significantly across different tissues in rats. For instance, the highest levels were observed in the kidneys (81 µmol O6-HEdG/mol deoxyguanosine), followed by lungs (67 µmol) and liver (55 µmol) shortly after dosing .

Persistence in Tissues

The persistence of O6-HEdG varies by tissue type and is influenced by the activity of repair mechanisms. In liver tissue, O6-HEdG exhibits a rapid repair rate with a half-life of approximately 12 hours. In contrast, cerebral tissue shows a much slower repair rate, with 62% of the initial amount remaining after seven days . This differential persistence raises concerns about the potential for long-term mutagenic effects, particularly in tissues where repair mechanisms are less efficient.

Mutagenicity and Carcinogenicity

O6-HEdG is classified as a promutagenic base due to its ability to mispair during DNA replication, leading to G→A transitions. The presence of this adduct can result in mutations that contribute to oncogenesis. Studies have demonstrated that cells exposed to O6-HEdG exhibit increased mutation rates, underscoring its role in cancer development .

Repair Mechanisms

The primary repair mechanism for O6-HEdG involves O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme removes alkyl groups from the O6 position of guanine, thereby preventing mutations. However, saturation of AGT can occur at high levels of O6-HEdG, which may lead to an accumulation of unrepaired adducts and an increased risk of mutagenesis .

Case Studies

- Rat Model Studies : A study involving F344 rats demonstrated that administration of HENU resulted in significant formation of O6-HEdG across various tissues. The study highlighted that while liver and kidney tissues showed efficient repair capabilities, cerebral tissues retained higher levels of the adduct over time, suggesting a greater risk for long-term genetic damage .

- Human Relevance : Research indicates that similar mechanisms may be at play in humans exposed to ethylating agents, such as those found in certain environmental pollutants or during chemotherapy treatments. The persistence and mutagenic potential of O6-HEdG in human tissues remain an area of active investigation .

Table 1: Formation and Repair Rates of O6-HEdG in Various Tissues

| Tissue Type | Initial Concentration (µmol/mol dG) | Half-Life (hours) |

|---|---|---|

| Kidney | 81 | 40 |

| Lung | 67 | 48 |

| Liver | 55 | 12 |

| Cerebral | 18 | >168 |

Table 2: Mutagenic Potential Associated with O6-HEdG

Q & A

Q. What are the primary methodologies for detecting O6HEdG in biological samples, and how do their sensitivities compare?

O6HEdG is quantified using advanced analytical techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A validated method for simultaneous detection of O6HEdG, oxidative adducts (e.g., 8-OHdG), and unmodified nucleosides. Lower limits of quantitation (LLOQ) for O6HEdG in mouse lung DNA are 0.00125 ng/mL , with intra-day precision ≤13.5% .

- Immuno-Slot-Blot Assay: Utilizes rabbit antibodies for O6HEdG, achieving a detection limit of ≥5 fmol in 3 µg DNA (≥3.6 µmol O6HEdG/mol dG). This method demonstrated dose-dependent adduct formation in rat tissues (e.g., kidney: 81 µmol O6HEdG/mol dG post-HENU exposure) .

Q. How does ethylene oxide (EO) exposure correlate with O6HEdG formation in vivo?

EO, a known alkylating agent, induces O6HEdG as a stable biomarker of genotoxicity. In mice exposed to 100–200 ppm EO for 12 weeks, O6HEdG levels in lung DNA increased proportionally with EO concentration. Ratios of O6HEdG to dG (×10⁶) were elevated, confirming its role in oxidative DNA damage .

Q. What are standard protocols for isolating and purifying O6HEdG from DNA hydrolysates?

- DNA Hydrolysis: Use enzymatic digestion (e.g., DNase I, phosphodiesterase, alkaline phosphatase) to release nucleosides.

- Solid-Phase Extraction (SPE): Employ C18 or mixed-mode cartridges to separate O6HEdG from unmodified bases.

- Chromatographic Validation: Gradient reverse-phase HPLC coupled with electrochemical or MS detection ensures specificity .

Advanced Research Questions

Q. How do tissue-specific repair mechanisms influence O6HEdG persistence?

O6HEdG repair rates vary significantly across tissues:

- Liver: Rapid repair (half-life: ~12 h) via O⁶-alkylguanine-DNA alkyltransferase (AGT).

- Brain: Slow repair (62% of O6HEdG remains after 7 days) due to AGT scarcity .

- Kidney/Lung: Intermediate half-lives (~40–48 h). Pre-treatment with AGT inhibitors (e.g., N-nitroso-dimethylamine) prolongs adduct retention .

Q. What synthetic strategies enable site-specific O6-alkylation of deoxyguanosine?

A two-step, one-pot method for O6-etherification:

Silylation: Protect guanosine/2'-deoxyguanosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF.

BOP Activation: React with 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and Cs₂CO₃ to form O6-(benzotriazol-1-yl) intermediates.

Nucleophilic Substitution: Treat with alcohols (room temperature) or phenols (70°C) to yield O6-alkyl/aryl ethers (e.g., O6HEdG derivatives) in 60–90% yields .

Q. How do O6HEdG-derived DNA interstrand cross-links (ICLs) affect replication fidelity?

O6-dG-C4-O6-dG ICLs block replication and induce mutations:

- Translesion Synthesis (TLS): Human pol η bypasses ICLs with 70% mutagenicity (substitutions/deletions).

- Replication Blockage: Sulfolobus solfataricus Dpo1 incorporates correct nucleotides at <10% efficiency, while pol κ fails to bypass ICLs .

Q. Can O6HEdG derivatives enhance chemotherapeutic efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.